5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 102073-77-8
VCID: VC20747360
InChI: InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3
SMILES: COC1=C2CNCC(C2=C(C=C1)OC)O.Cl
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride

CAS No.: 102073-77-8

Cat. No.: VC20747360

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride - 102073-77-8

CAS No. 102073-77-8
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol
Standard InChI InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3
Standard InChI Key WHRGDXAUJLJDPU-UHFFFAOYSA-N
SMILES COC1=C2CNCC(C2=C(C=C1)OC)O.Cl
Canonical SMILES COC1=C2CNCC(C2=C(C=C1)OC)O

Chemical Identity and Physical Properties

The compound 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride belongs to the tetrahydroisoquinoline class of organic compounds. Tetrahydroisoquinolines represent an important class of heterocyclic compounds with diverse biological activities, making them significant in pharmaceutical research and development.

Basic Chemical Data

The following table summarizes the key chemical identifiers and properties of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride:

PropertyValue
CAS Number102073-77-8
Molecular FormulaC₁₁H₁₆ClNO₃ (with HCl)
Molecular Weight233.71 g/mol
Base FormulaC₁₁H₁₅NO₃
Base Molecular Weight209.24 g/mol
SMILESCOC1=C2CNCC(C2=C(C=C1)OC)O.Cl
InChIInChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3
AppearancePowder
Storage ConditionsRoom Temperature

The molecular structure features a tetrahydroisoquinoline backbone with two methoxy substituents at positions 5 and 8, and a hydroxyl group at position 4. The hydrochloride salt formation occurs at the nitrogen atom of the tetrahydroisoquinoline ring system.

Physical and Chemical Properties

The hydrochloride salt form of this compound significantly improves its solubility in aqueous solvents, making it more suitable for biological assays and pharmaceutical applications. This enhanced solubility is a critical factor for research compounds, as it facilitates their use in various experimental setups.

The compound is typically available with a purity of approximately 95%, which is suitable for most research applications. The physical state at room temperature is a powder, which is a common form for storage and handling of pharmaceutical research compounds.

Structural Characteristics

Core Structure Analysis

The tetrahydroisoquinoline scaffold is a partially saturated isoquinoline, where the nitrogen-containing ring is fully reduced. This structural feature is significant because tetrahydroisoquinolines often exhibit different biological activities compared to their fully aromatic counterparts.

Functional Group Analysis

The compound contains several key functional groups that contribute to its chemical behavior and potential biological activities:

  • Two methoxy groups (-OCH₃) at positions 5 and 8, which can influence lipophilicity and hydrogen bonding capabilities

  • A secondary amine in the tetrahydroisoquinoline ring, which is protonated in the hydrochloride salt form

  • A hydroxyl group (-OH) at position 4, which can participate in hydrogen bonding and potentially affect the compound's interaction with biological targets

These functional groups collectively determine the three-dimensional structure of the molecule, its physical properties, and its potential interactions with biological systems.

Research Applications

Chemical Research

As a tetrahydroisoquinoline derivative, this compound may serve as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmaceutical applications. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a building block for various bioactive compounds.

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